Ethyl trans-4-methoxypyrrolidine-3-carboxylate hydrochloride
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Overview
Description
Ethyl trans-4-methoxypyrrolidine-3-carboxylate hydrochloride is a chemical compound with the molecular formula C8H15NO3.ClH and a molecular weight of 209.67 g/mol . This compound is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is characterized by the presence of an ethyl ester and a methoxy group at specific positions on the pyrrolidine ring.
Preparation Methods
The synthesis of ethyl trans-4-methoxypyrrolidine-3-carboxylate hydrochloride typically involves the esterification of trans-4-methoxypyrrolidine-3-carboxylic acid with ethanol in the presence of a suitable acid catalyst. The reaction conditions often include refluxing the reactants in an organic solvent such as toluene or dichloromethane. The hydrochloride salt is then formed by treating the ester with hydrochloric acid .
Chemical Reactions Analysis
Ethyl trans-4-methoxypyrrolidine-3-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group, leading to the formation of different derivatives depending on the nucleophile used.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and ethanol under acidic or basic conditions
Scientific Research Applications
Ethyl trans-4-methoxypyrrolidine-3-carboxylate hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: This compound can be used in the study of enzyme-substrate interactions and as a building block for the synthesis of biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of ethyl trans-4-methoxypyrrolidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through its ability to bind to these targets and modulate their activity. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Ethyl trans-4-methoxypyrrolidine-3-carboxylate hydrochloride can be compared with other pyrrolidine derivatives, such as:
Ethyl trans-4-hydroxypyrrolidine-3-carboxylate: Similar structure but with a hydroxyl group instead of a methoxy group.
Ethyl trans-4-aminopyrrolidine-3-carboxylate: Contains an amino group instead of a methoxy group.
Ethyl trans-4-chloropyrrolidine-3-carboxylate: Features a chlorine atom in place of the methoxy group.
These compounds share similar chemical properties but differ in their reactivity and applications due to the presence of different functional groups .
Properties
Molecular Formula |
C8H16ClNO3 |
---|---|
Molecular Weight |
209.67 g/mol |
IUPAC Name |
ethyl (3S,4R)-4-methoxypyrrolidine-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C8H15NO3.ClH/c1-3-12-8(10)6-4-9-5-7(6)11-2;/h6-7,9H,3-5H2,1-2H3;1H/t6-,7-;/m0./s1 |
InChI Key |
BLSNQKNGDUTSKH-LEUCUCNGSA-N |
Isomeric SMILES |
CCOC(=O)[C@H]1CNC[C@@H]1OC.Cl |
Canonical SMILES |
CCOC(=O)C1CNCC1OC.Cl |
Origin of Product |
United States |
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